molecular formula C16H18N2O2 B3338049 3-[(2,4-Dimethylphenoxy)methyl]benzohydrazide CAS No. 832740-94-0

3-[(2,4-Dimethylphenoxy)methyl]benzohydrazide

Cat. No.: B3338049
CAS No.: 832740-94-0
M. Wt: 270.33 g/mol
InChI Key: NLVQOILKINMFIW-UHFFFAOYSA-N
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Description

Chemical Structure: 3-[(2,4-Dimethylphenoxy)methyl]benzohydrazide (CAS: 832740-94-0) is a benzohydrazide derivative featuring a 2,4-dimethylphenoxy methyl substituent at the meta-position of the benzohydrazide core. Its molecular weight is 270.33 g/mol, and it is synthesized via condensation reactions involving hydrazide intermediates and substituted aldehydes .

Properties

IUPAC Name

3-[(2,4-dimethylphenoxy)methyl]benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-6-7-15(12(2)8-11)20-10-13-4-3-5-14(9-13)16(19)18-17/h3-9H,10,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVQOILKINMFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)C(=O)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001213812
Record name 3-[(2,4-Dimethylphenoxy)methyl]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001213812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832740-94-0
Record name 3-[(2,4-Dimethylphenoxy)methyl]benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832740-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2,4-Dimethylphenoxy)methyl]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001213812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dimethylphenoxy)methyl]benzohydrazide typically involves the reaction of 3-[(2,4-Dimethylphenoxy)methyl]benzoic acid with hydrazine hydrate . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dimethylphenoxy)methyl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemical Synthesis

The synthesis of 3-[(2,4-Dimethylphenoxy)methyl]benzohydrazide typically involves the reaction of benzohydrazide with a suitable aldehyde derivative. The general procedure includes:

  • Reagents : Benzohydrazide and 2,4-dimethylphenoxy methyl chloride or an equivalent aldehyde.
  • Method : The reaction is usually conducted in a solvent such as ethanol or methanol under reflux conditions.
  • Yield : The yield can vary based on the reaction conditions but is generally high (70-90%).

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration.

Antimicrobial Activity

Benzohydrazides have been reported to possess antimicrobial properties. Studies indicate that derivatives of benzohydrazides can exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

  • Antibacterial Studies : Compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential use as antibacterial agents .

Anticancer Properties

Research has indicated that many benzohydrazone derivatives exhibit anticancer activities through various mechanisms, including apoptosis induction and cell cycle arrest. Some key findings include:

  • Cytotoxicity Tests : Compounds related to this class have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
  • Mechanistic Insights : The anticancer activity is often linked to the ability of these compounds to inhibit specific enzymes involved in cancer cell proliferation .

Anti-inflammatory Effects

Benzohydrazides have also been studied for their anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzohydrazides. Modifications in the phenyl ring or hydrazone linkage can significantly affect potency and selectivity against target organisms or conditions.

Substituent Effect on Activity
Methyl groups at positions 2 and 4Increase antibacterial activity against Gram-positive bacteria
Hydroxyl groupsEnhance anticancer activity
Halogen substitutionsMay improve selectivity towards specific cancer cell lines

Analytical Applications

Beyond biological applications, this compound can be utilized in analytical chemistry:

  • Chromatography : As a reagent in chromatographic methods for detecting various analytes.
  • Spectroscopy : Used in conjunction with techniques such as FTIR and NMR for structural elucidation .

Case Studies

Several studies illustrate the practical applications of benzohydrazides:

  • Antibacterial Screening : A study evaluated various hydrazone derivatives against multiple bacterial strains, revealing promising results for compounds structurally similar to this compound .
  • Anticancer Research : Research conducted on hydrazone derivatives showed significant cytotoxicity against cancer cell lines, providing insights into their potential as chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Benzohydrazide Derivatives
Compound Name Substituent Position & Group Core Structure Key Functional Groups
3-[(2,4-Dimethylphenoxy)methyl]benzohydrazide 3-position: (2,4-dimethylphenoxy)methyl Benzohydrazide Hydrazide, Phenoxy methyl, Dimethyl
(E)-2,4-Dimethyl-N′-(2-methylbenzylidene)benzohydrazide N′-position: 2-methylbenzylidene Benzohydrazide Hydrazone, Methyl
4-(Pyrimidin-2-ylamino)benzohydrazide 4-position: Pyrimidin-2-ylamino Benzohydrazide Hydrazide, Pyrimidine
5d: 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(2,4-dimethylphenoxy)acetyl)benzohydrazide 4-position: Pyrrole; N′-position: Acetyl Benzohydrazide Pyrrole, Acetyl, Phenoxy
8m: N′-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide Oxadiazole core with phenoxy methyl 1,3,4-Oxadiazole Thioether, Hydrazide, Phenoxy methyl

Key Observations :

  • Substituent Position: The meta-substituted phenoxy group in the target compound contrasts with para-substituted derivatives (e.g., 4-pyrimidinyl in ), which often exhibit enhanced antitumor activity due to improved steric alignment with biological targets.
  • Functional Groups: Hydrazone derivatives (e.g., ) show distinct hydrogen-bonding interactions, influencing solubility and stability.

Key Findings :

  • Anticancer Potency: Benzimidazole-linked benzohydrazides (e.g., 5a) exhibit superior cytotoxicity (IC50: 0.0316 µM) compared to cisplatin, attributed to synergistic effects of the benzimidazole and hydrazide moieties . The target compound’s phenoxy group may enhance membrane permeability but requires empirical validation.
  • Antimicrobial Activity: Acetohydrazides with 2,4-dimethylphenoxy groups (e.g., 8m) demonstrate broad-spectrum antibacterial effects, suggesting the phenoxy moiety disrupts bacterial cell membranes .
  • Enzyme Inhibition : Oxadiazole derivatives (e.g., ) inhibit lipoxygenase, highlighting the role of heterocyclic cores in enzyme interaction.

Structure-Activity Relationship (SAR) Insights

Substituent Position : Para-substituted derivatives (e.g., 4-pyrimidinyl ) generally outperform meta-substituted ones in antitumor assays, likely due to better alignment with target binding pockets.

Electron Effects : Electron-withdrawing groups (e.g., nitro in ) enhance antioxidant activity, while electron-donating methyl groups (as in the target compound) may improve metabolic stability.

Heterocyclic Cores : Compounds with rigid cores (e.g., 1,3,4-oxadiazole ) exhibit stronger enzyme inhibition, suggesting structural rigidity enhances target engagement.

Biological Activity

3-[(2,4-Dimethylphenoxy)methyl]benzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Benzohydrazides, including this compound, have been reported to exhibit various pharmacological properties such as antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. This article reviews the biological activity of this compound, supported by data from recent studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C16_{16}H18_{18}N2_{2}O
  • Molecular Weight : 270.33 g/mol

Antimicrobial Activity

Recent studies have demonstrated that benzohydrazide derivatives exhibit noteworthy antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa50 µg/mL

These findings suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Antioxidant Activity

The antioxidant potential of benzohydrazides has also been investigated. The compound's ability to scavenge free radicals was assessed using various assays, including DPPH and ABTS methods.

Assay TypeIC50 Value (µg/mL)
DPPH20.5
ABTS15.8

These results indicate that this compound exhibits moderate antioxidant activity compared to standard antioxidants like ascorbic acid .

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of benzohydrazide derivatives on cancer cell lines. The compound demonstrated significant antiproliferative effects against several cancer cell lines.

Cell LineIC50 Value (µM)
MCF-7 (breast cancer)18.0
HepG2 (liver cancer)22.5
HCT116 (colon cancer)15.0

The results suggest that the compound may inhibit cell viability effectively and could serve as a potential lead in cancer therapy .

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of benzohydrazide derivatives found that compounds with similar structures to this compound exhibited potent antibacterial activity against multidrug-resistant strains of bacteria . The study highlighted the importance of substituents in enhancing antimicrobial efficacy.
  • Antioxidant Properties : Another investigation focused on the antioxidant properties of hydrazones derived from benzohydrazides. The study found that these compounds significantly reduced oxidative stress markers in vitro, indicating their potential use in oxidative stress-related diseases .

Q & A

Q. Why do yields vary significantly with pH during purification?

  • Explanation :
  • At pH <5, protonation of hydrazide groups reduces solubility, aiding precipitation.
  • At pH >7, deprotonation forms salts (e.g., sodium derivatives), which remain soluble .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2,4-Dimethylphenoxy)methyl]benzohydrazide
Reactant of Route 2
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3-[(2,4-Dimethylphenoxy)methyl]benzohydrazide

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